molecular formula C10H13FN2O4 B13405211 1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B13405211
M. Wt: 244.22 g/mol
InChI Key: UXCAQJAQSWSNPQ-YPVSKDHRSA-N
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Description

1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar compounds include other nucleoside analogs such as:

    2’-Deoxyuridine: Lacks the 2’-hydroxyl group and is used in similar applications.

    5-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 5-position and is used as an anticancer agent.

    Idoxuridine: An antiviral agent that substitutes thymidine in viral DNA. The uniqueness of 1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione lies in its specific structural modifications, which can confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

IUPAC Name

1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7?,8+/m0/s1

InChI Key

UXCAQJAQSWSNPQ-YPVSKDHRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)CO)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Origin of Product

United States

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